6-Fluorohex-2-ynoic acid

CAS No.:

Cat. No.: VC18071190

Molecular Formula: C6H7FO2

Molecular Weight: 130.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7FO2 |

|---|---|

| Molecular Weight | 130.12 g/mol |

| IUPAC Name | 6-fluorohex-2-ynoic acid |

| Standard InChI | InChI=1S/C6H7FO2/c7-5-3-1-2-4-6(8)9/h1,3,5H2,(H,8,9) |

| Standard InChI Key | NFDFCJJTGUPXPK-UHFFFAOYSA-N |

| Canonical SMILES | C(CC#CC(=O)O)CF |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

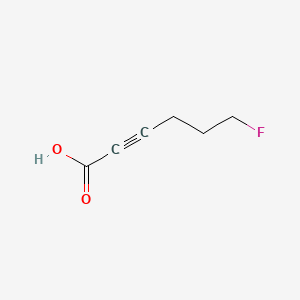

The molecular formula of 6-fluorohex-2-ynoic acid (C₆H₇FO₂) comprises a six-carbon chain with a terminal fluorine atom, a triple bond between C2 and C3, and a carboxylic acid group at C1 (Figure 1). The InChIKey NFDFCJJTGUPXPK-UHFFFAOYSA-N confirms its stereochemical uniqueness, while the SMILES string C(CC#CC(=O)O)CF delineates its connectivity .

Key structural features:

-

Triple bond (C2–C3): Introduces linear geometry and π-bond reactivity.

-

Fluorine at C6: Enhances electronegativity, influencing dipole moments and intermolecular interactions.

-

Carboxylic acid group: Provides hydrogen-bonding capacity and acidity (pKa ~2–3) .

Table 1: Comparative Analysis of Fluoro-Ynoic Acid Derivatives

Synthesis and Synthetic Challenges

Reported Synthetic Routes

While explicit protocols for 6-fluorohex-2-ynoic acid are sparse, methodologies for analogous fluorinated alkynes suggest viable pathways:

-

Fluorination of Preformed Alkynes:

-

Alkyne Assembly via Sonogashira Coupling:

-

Cross-coupling of fluorinated alkyl halides with terminal alkynes under palladium catalysis.

-

Requires protection of the carboxylic acid group to prevent side reactions.

-

-

Carboxylic Acid Functionalization:

Isolation and Purification

-

Chromatography: Silica gel chromatography with ethyl acetate/hexane eluents separates polar intermediates .

-

Crystallization: Low solubility in non-polar solvents facilitates recrystallization from aqueous ethanol .

Physicochemical Properties

Acidity and Solubility

The carboxylic acid group confers a pKa of approximately 2.5, making the compound water-soluble at physiological pH. Fluorine’s electronegativity enhances lipid solubility, enabling membrane permeability in biological systems .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡C stretch) .

-

¹H NMR: Signals at δ 2.5–3.0 ppm (triple bond protons) and δ 4.5–5.0 ppm (fluorine-coupled CH₂) .

-

¹⁹F NMR: Single resonance near δ -210 ppm, typical for aliphatic C-F bonds.

Reactivity and Functionalization

Alkyne-Specific Reactions

-

Hydrogenation: Catalytic hydrogenation (H₂/Pd) reduces the triple bond to a single bond, yielding 6-fluorohexanoic acid .

-

Cycloaddition: Participates in Huisgen azide-alkyne cycloaddition to form triazoles, useful in bioconjugation .

Carboxylic Acid Derivatives

-

Esterification: Methanol/H⁺ converts the acid to methyl esters, enhancing volatility for GC-MS analysis.

-

Amide Formation: Coupling with amines via EDC/HOBt yields bioactive amides .

Biological and Industrial Applications

Agrochemical Uses

-

Insecticide Development: Gem-difluorovinyl analogs exhibit neurotoxic effects in insects.

-

Herbicide Synthons: Functionalization via amidation generates phytotoxic derivatives .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume